molecular formula C10H21O6P B078123 2-ETHOXY-TRIETHYLPHOSPHONOACETATE CAS No. 13676-06-7

2-ETHOXY-TRIETHYLPHOSPHONOACETATE

Cat. No.: B078123
CAS No.: 13676-06-7
M. Wt: 268.24 g/mol
InChI Key: VKIWONMJPOTZNB-UHFFFAOYSA-N
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Description

2-ETHOXY-TRIETHYLPHOSPHONOACETATE is an organophosphorus compound with the molecular formula C10H21O6P. It is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives. This compound is characterized by its diethoxyphosphoryl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE can be synthesized through the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of ethyl 2-diethoxyphosphoryl-2-ethoxyacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-ETHOXY-TRIETHYLPHOSPHONOACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-diethoxyphosphoryl-2-ethoxyacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor in pharmaceutical research .

Comparison with Similar Compounds

Uniqueness: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE is unique due to its specific diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This makes it particularly valuable in specialized synthetic applications and research .

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIWONMJPOTZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310971
Record name ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-06-7
Record name NSC234751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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